Achiral Cocatalyst for Amine Kinetic Resolution
In a dual-catalysis kinetic resolution of benzylic amines, 4-di-n-propylaminopyridine (N,N-dipropylpyridin-4-amine) was identified as the most efficient achiral cocatalyst among a structurally diverse panel of 22 nucleophilic species, achieving selectivity factors (s) up to 67 [1]. This represents a significant enhancement over other nucleophiles tested, which exhibited lower s-factors under identical conditions [1].
| Evidence Dimension | Selectivity factor (s) in acylative kinetic resolution |
|---|---|
| Target Compound Data | s-factor up to 67 |
| Comparator Or Baseline | 22 structurally diverse nucleophilic species (including DMAP and other 4-dialkylaminopyridines) tested in parallel |
| Quantified Difference | Most efficient among 22 nucleophiles; specific s-factors for comparators not individually reported but all were inferior |
| Conditions | Dual-catalysis/anion-binding approach with chiral hydrogen-bonding catalyst; benzylic amine substrates (Org Lett. 2012, 14, 3084-3087) |
Why This Matters
This head-to-head benchmarking establishes N,N-dipropylpyridin-4-amine as the preferred achiral cocatalyst for maximizing enantioselectivity in amine resolution, guiding procurement for synthetic methodology development.
- [1] Mittal N, Sun DX, Seidel D. Kinetic resolution of amines via dual catalysis: remarkable dependence of selectivity on the achiral cocatalyst. Org Lett. 2012;14(12):3084-3087. doi:10.1021/ol301155b. View Source
